molecular formula C24H22N4O4 B4778364 N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis(N~1~-phenylethanediamide)

N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis(N~1~-phenylethanediamide)

Cat. No. B4778364
M. Wt: 430.5 g/mol
InChI Key: RKHMQZLZZNRACI-UHFFFAOYSA-N
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Description

N~1~,N~1~-[1,3-phenylenebis(methylene)]bis(N~1~-phenylethanediamide), commonly known as N~1~,N~1~-PPN, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. It is a symmetrical diamide derivative of 1,3-phenylenediacetic acid and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N~1~,N~1~-PPN is not well understood. However, it is believed to act as a cross-linking agent due to the presence of two amide groups in its structure. This cross-linking ability has been exploited in the synthesis of various organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N~1~,N~1~-PPN. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~,N~1~-PPN is its ability to act as a cross-linking agent, which makes it useful in the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of N~1~,N~1~-PPN is its limited solubility in polar solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of N~1~,N~1~-PPN in scientific research. One potential application is in the synthesis of novel materials for use in biomedical applications. It could also be used as a ligand in the preparation of metal complexes for use in catalysis. Additionally, further research is needed to better understand the mechanism of action of N~1~,N~1~-PPN and its potential applications in other fields of research.
Conclusion
In conclusion, N~1~,N~1~-PPN is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. It is widely used in the synthesis of various organic compounds and has potential applications in biomedical and catalysis research. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to better understand the mechanism of action of N~1~,N~1~-PPN and its potential applications in other fields of research.

Scientific Research Applications

N~1~,N~1~-PPN has been extensively used in scientific research due to its various applications. It is widely used in the synthesis of various organic compounds such as polyamides, polyesters, and polyurethanes. It has also been used as a ligand in the preparation of metal complexes and as a reagent in the preparation of chiral compounds.

properties

IUPAC Name

N-[[3-[[(2-anilino-2-oxoacetyl)amino]methyl]phenyl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c29-21(23(31)27-19-10-3-1-4-11-19)25-15-17-8-7-9-18(14-17)16-26-22(30)24(32)28-20-12-5-2-6-13-20/h1-14H,15-16H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHMQZLZZNRACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis(N~1~-phenylethanediamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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